(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The compound is systematically named (S)-1-(1,3-benzodioxol-5-yl)ethanamine hydrochloride , reflecting its benzodioxole backbone and ethanamine substituent. Its IUPAC structure adheres to nomenclature rules for fused heterocycles and chiral centers. The benzodioxole moiety is derived from catechol and formaldehyde cyclization, while the ethanamine group is introduced via reductive amination. The hydrochloride salt form enhances solubility and stability, a common modification for amine-containing pharmaceutical intermediates.
Key identifiers :
Molecular Formula and Weight Analysis
The free base form has the molecular formula C₉H₁₁NO₂ , with a molecular weight of 165.19 g/mol . As the hydrochloride salt, the formula becomes C₉H₁₂ClNO₂ , increasing the molecular weight to 201.65 g/mol . This modification introduces a chloride counterion, critical for ionic interactions in biological systems.
Comparison of molecular weights :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| (S)-1-(Benzo[d]dioxol-5-yl)ethanamine (free base) | C₉H₁₁NO₂ | 165.19 |
| (S)-1-(Benzo[d]dioxol-5-yl)ethanamine hydrochloride | C₉H₁₂ClNO₂ | 201.65 |
Structural Elucidation of the Benzodioxole-Ethylamine Backbone
The molecule comprises two distinct structural units:
- Benzodioxole core : A 1,3-dioxole ring fused to a benzene ring, formed via cyclization of catechol and formaldehyde. This moiety is electron-rich due to conjugated π-systems, enabling interactions with biological targets.
- Ethanamine side chain : A chiral ethylamine group attached to the benzodioxole at position 5. The ethanamine’s nitrogen participates in hydrogen bonding, influencing solubility and receptor affinity.
Key bond distances and angles :
Stereochemical Configuration at the Chiral Center
The ethanamine’s carbon bears a chiral center with the (S)-configuration , determined by Cahn-Ingold-Prelog priority rules. The hydroxyl group (from the ethanamine’s secondary carbon), benzodioxole ring, and hydrogen atom arrange in a counterclockwise order, defining the stereoisomer.
Stereoelectronic implications :
- The (S)-configuration positions the ethanamine’s nitrogen and hydrogen atoms in a specific spatial arrangement, critical for enantioselective interactions with chiral biological targets.
- Synthesis typically employs chiral catalysts or substrates to achieve high enantiomeric excess.
Comparative Structural Analysis with (R)-Enantiomer and Piperonylamine Derivatives
Properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOBQBDZUNCOGL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, particularly in alkylation and arylation processes.
Key Findings :
-
In the presence of carbonate bases (e.g., K₂CO₃), the amine reacts with alkyl halides to form secondary amines. For example, reaction with bromoethane in DMF at 50°C yields N-ethyl derivatives .
-
Cross-coupling reactions with aryl halides (e.g., 4-bromotoluene) using NiCl₂(PPh₃)₂ as a catalyst produce biaryl amines .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation, enabling pH-dependent reactivity:
-
Deprotonation with alkoxide bases (e.g., NaOCH₃) generates the free amine, which participates in condensation reactions. For instance, reaction with aldehydes forms Schiff bases .
-
Reprotonation with HCl regenerates the hydrochloride salt, critical for purification and solubility modulation .
Example :
Oxidation and Reductive Amination
The amine group is susceptible to oxidation and reductive amination:
-
Oxidation : TEMPO-catalyzed oxidation with NaClO at pH 8.5–9.5 converts the amine to a nitrile .
-
Reductive Amination : Reaction with ketones (e.g., acetone) and NaBH₃CN yields tertiary amines .
Ring-Opening Reactions of the Benzo dioxole Moiety
Under acidic conditions, the 1,3-dioxole ring undergoes hydrolysis:
-
Treatment with concentrated HCl at 100°C cleaves the methylenedioxy group, yielding catechol derivatives .
Coordination Chemistry
The amine acts as a ligand for transition metals:
-
Complexation with Cu(II) in aqueous ethanol forms square-planar complexes, characterized by UV-Vis () .
Stereospecific Reactions
The chiral center influences reaction outcomes:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to an ethanamine backbone, which contributes to its unique chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Neuropharmacological Potential
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride has been investigated for its neuropharmacological properties. Compounds with similar structures have shown interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders, anxiety, and other psychiatric conditions .
Pharmaceutical Development
Clinical Research Insights
Research has indicated that benzodioxole derivatives may modulate neurotransmitter systems effectively. For instance, studies on related compounds suggest that they could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. Although direct clinical trials on this compound are sparse, the existing literature supports further exploration into its therapeutic potential .
Comparative Studies
In comparative studies involving similar compounds, this compound has been shown to possess distinct pharmacological profiles that warrant further investigation. The unique stereochemistry of this compound may lead to selective binding to target receptors, potentially resulting in fewer side effects compared to non-selective agents .
Mechanism of Action
The mechanism of action of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues with Benzodioxole Moieties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine HCl | 210488-52-1 | C₉H₁₁NO₂·HCl | 201.65 | Chiral (S)-configuration |
| (R)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine | 210488-54-3 | C₉H₁₁NO₂ | 165.19 | Chiral (R)-configuration (non-salt form) |
| 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine HCl | 1653-64-1 | C₉H₁₂ClNO₂ | 201.65 | Non-chiral ethylamine backbone |
| N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine HCl | 1158409-86-9 | C₁₀H₁₃NO₂·HCl | 215.68 | N-Benzyl substitution on amine |
| (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine HCl | 2061996-63-0 | C₉H₉F₂NO₂·HCl | 237.63 | Difluoro substitution on benzodioxole |
Key Observations :
- Chirality : The (S)-enantiomer (target compound) and its (R)-counterpart (210488-54-3) differ in stereochemistry, which may lead to divergent biological activities or receptor binding efficiencies .
- Salt Forms : Hydrochloride salts dominate this class, improving solubility for in vitro applications .
Functional Analogues with Heterocyclic or Aromatic Substitutions
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Diphenhydramine Hydrochloride | 147-24-0 | C₁₇H₂₁NO·HCl | 291.82 | Ethanolamine backbone with diphenylmethoxy group |
| (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 273.99 | Pyridine ring replaces benzodioxole |
| 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine HCl | 2490398-65-5 | C₁₀H₉F₃N₂S·HCl | 278.71 | Benzothiazole ring with CF₃ substitution |
| (S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl | 1956437-80-1 | C₁₀H₁₆ClNO₂ | 217.69 | Dimethoxy-phenyl substitution |
Key Observations :
- Heterocyclic Replacements : Compounds like the benzothiazole derivative (2490398-65-5) or pyridine analogue (1391450-63-7) introduce different electronic environments, which may modulate interactions with enzymes or receptors .
- Pharmacological Relevance : Diphenhydramine (147-24-0), a clinically approved antihistamine, highlights how structural variations (e.g., diphenylmethoxy group) can confer therapeutic utility, unlike the research-only benzodioxole derivatives .
Biological Activity
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride, also known as 1427380-72-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₉H₁₂ClNO₂
- CAS Number : 1427380-72-0
The structure features a benzo[d][1,3]dioxole moiety, which is significant for its interaction with biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of compounds related to (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine. A study focused on similar benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The study reported IC₅₀ values indicating the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Reference Drug (Doxorubicin) | HepG2 | 7.46 |
| Reference Drug (Doxorubicin) | HCT116 | 8.29 |
| Reference Drug (Doxorubicin) | MCF7 | 4.56 |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HepG2 | 2.38 |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | HCT116 | 1.54 |
| Bis-benzo[d][1,3]dioxol-5-yl thiourea | MCF7 | 4.52 |
These findings suggest that derivatives of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine may exhibit superior anticancer properties compared to established chemotherapeutics .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : The epidermal growth factor receptor (EGFR) is a critical target in cancer therapy. Inhibition of this receptor can lead to reduced proliferation of cancer cells.
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .
Neuropharmacological Effects
Some studies suggest that compounds with a benzo[d][1,3]dioxole structure can interact with neurotransmitter systems. They may act as agonists or antagonists at serotonin receptors, which could implicate them in modulating mood and cognitive functions .
Study on Anticancer Activity
A notable case study involved the synthesis of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. These compounds were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that many synthesized derivatives exhibited significant antitumor activity while remaining non-cytotoxic to normal cell lines . This highlights the potential therapeutic window for these compounds.
Q & A
Basic Research Question
- HPLC-MS : C18 column (5 µm, 4.6 × 150 mm) with mobile phase (0.1% formic acid in acetonitrile/water) to detect impurities <0.1% .
- Thermogravimetric analysis (TGA) : Assess decomposition points (typically >200°C for hydrochloride salts) .
- NMR : ¹H and ¹³C spectra in D2O/DMSO-d6 to confirm absence of residual solvents (e.g., EtOAc) .
How does the benzodioxol moiety influence metabolic stability in vitro?
Advanced Research Question
The 1,3-benzodioxol group enhances metabolic resistance by:
- Steric hindrance : Slowing cytochrome P450 (CYP3A4)-mediated oxidation.
- Electron donation : Stabilizing the aromatic ring against electrophilic attack.
Experimental validation : - Liver microsome assays : Compare half-life (t½) with non-benzodioxol analogs using LC-MS quantification.
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products .
What strategies mitigate hygroscopicity issues during storage?
Basic Research Question
The hydrochloride salt’s hygroscopicity can be managed via:
- Packaging : Amber glass bottles with desiccants (silica gel) under nitrogen atmosphere .
- Lyophilization : Convert to a free base for long-term storage, followed by HCl re-salt formation before use.
- Stability testing : Monitor water content via Karl Fischer titration under accelerated conditions (40°C/75% RH) .
How can structure-activity relationships (SAR) guide optimization of this compound?
Advanced Research Question
Key SAR insights:
- Substitution patterns : Adding electron-withdrawing groups (e.g., -Cl) at the benzodioxol 4-position enhances receptor affinity .
- Amine functionalization : Methylation reduces polar surface area, improving blood-brain barrier permeability.
Methodology : - Analog synthesis : Introduce substituents via Suzuki-Miyaura coupling or reductive amination.
- Pharmacophore mapping : Overlay crystal structures of target receptors (e.g., PDB: 6CM4) to identify critical hydrogen bonds .
What safety protocols are essential for handling this compound?
Basic Research Question
- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity in zebrafish embryos (OECD TG 236).
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent HCl release .
How can computational modeling predict off-target effects?
Advanced Research Question
- Docking simulations : Screen against the ChEMBL database to predict affinity for adrenergic (α1A) or histamine (H1) receptors.
- Machine learning : Train QSAR models on datasets of monoamine-targeting ligands to flag high-risk off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
